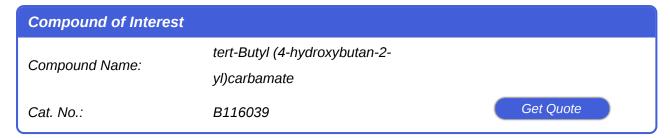


A Comprehensive Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)carbamate

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for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough review of **tert-Butyl (4-hydroxybutan-2-yl)carbamate**, a versatile chiral building block crucial in pharmaceutical and biochemical research. This document details its chemical properties, synthesis, and applications, presenting quantitative data in structured tables and outlining a key synthetic protocol.

Core Compound Properties

tert-Butyl (4-hydroxybutan-2-yl)carbamate, particularly its (R)-enantiomer, is a valuable intermediate in organic synthesis, especially in the construction of complex molecular architectures for medicinal chemistry.[1] Its structure incorporates a hydroxyl group and a Bocprotected amine, offering two reactive sites for further chemical modification.



Property	Value	Reference
Chemical Name	tert-Butyl (4-hydroxybutan-2- yl)carbamate	N/A
CAS Number	167216-17-3 ((R)-enantiomer)	[2]
Molecular Formula	C ₉ H ₁₉ NO ₃	[1]
Molecular Weight	189.25 g/mol	[3]
Appearance	White to off-white crystalline solid	[1]
Purity	≥95% (HPLC)	N/A
Storage Conditions	2-8°C	[4]

Synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

A plausible and efficient synthetic route to obtain (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate involves the reduction of the corresponding carboxylic acid, (R)-3-(tert-butoxycarbonylamino)butanoic acid. This transformation is a standard procedure in organic synthesis.

Experimental Protocol: Reduction of (R)-3-(tert-butoxycarbonylamino)butanoic acid

Materials:

- (R)-3-(tert-butoxycarbonylamino)butanoic acid
- Borane-tetrahydrofuran complex (BH3.THF) solution (1 M in THF)
- Anhydrous tetrahydrofuran (THF)
- Sodium sulfate (Na₂SO₄)



- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Argon or Nitrogen gas

Procedure:

- To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-3-(tert-butoxycarbonylamino)butanoic acid (1.0 eq).
- Dissolve the starting material in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0°C using an ice bath.
- Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (approximately 1.1-1.5 eq) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Cool the reaction mixture to 0°C and quench the excess borane by the slow, dropwise addition of water.
- Add saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
- The crude product can be purified by flash column chromatography on silica gel to afford the pure (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate.



Spectroscopic Data

While specific spectra for **tert-Butyl (4-hydroxybutan-2-yl)carbamate** are not readily available in the public domain, the following table provides expected chemical shifts for ¹H and ¹³C NMR based on the analysis of similar structures and known substituent effects.

¹ H NMR (CDCl ₃ , 400 MHz)	Expected Chemical Shift (ppm)	Assignment
δ 4.5-5.0	~1H, broad singlet	NH
δ 3.6-3.8	~1H, multiplet	СН-ОН
δ 3.5-3.7	~2H, multiplet	CH ₂ -OH
δ 1.6-1.8	~2H, multiplet	CH ₂
δ 1.44	9H, singlet	С(СНз)з
δ 1.1-1.2	3H, doublet	CH-CH₃

¹³ C NMR (CDCl₃, 100 MHz)	Expected Chemical Shift (ppm)	Assignment
δ 155-157	1C	C=O (carbamate)
δ 79-81	1C	C(CH ₃) ₃
δ 60-65	1C	CH ₂ -OH
δ 45-50	1C	CH-NH
δ 35-40	1C	CH ₂
δ 28.4	3C	С(СН3)3
δ 20-25	1C	CH-CH₃

Applications in Medicinal Chemistry

The Boc-protected amino alcohol moiety present in **tert-Butyl (4-hydroxybutan-2-yl)carbamate** is a key structural feature in various biologically active molecules. For instance,



the closely related precursor, (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, is utilized in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[5] This highlights the importance of chiral β -amino alcohol derivatives in the development of modern pharmaceuticals. The title compound serves as a valuable building block for the stereoselective synthesis of such therapeutic agents.[1]

Synthetic Workflow

The synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate from its corresponding carboxylic acid is a straightforward yet crucial transformation in medicinal chemistry, providing a key chiral intermediate for drug development.

Caption: Synthetic workflow for the preparation of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate.

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